molecular formula C12H16Cl2N2O B1440421 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride CAS No. 1185304-47-5

3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride

Cat. No.: B1440421
CAS No.: 1185304-47-5
M. Wt: 275.17 g/mol
InChI Key: RBEGJOFIFDQERO-UHFFFAOYSA-N
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Description

3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride is a synthetic indole derivative presented to the research community for the exploration of novel anti-infective agents. The indole scaffold is recognized as a privileged structure in medicinal chemistry, ubiquitous in natural products and known for its wide spectrum of biological activities . This compound is of particular interest for studying its potential efficacy against drug-resistant bacterial and fungal strains, a significant challenge in modern therapeutics . The structural motif of this compound, featuring a chloro-substituted indole core, provides a key pharmacophore for researchers to investigate structure-activity relationships (SAR). Scientists are focused on designing and synthesizing indole hybrids to combat microbial resistance, and this compound serves as a valuable candidate for such studies . Its proposed mechanism of action may involve disruption of microbial cell membrane permeability or inhibition of essential enzymes, pathways common to many antimicrobial alkaloids . This chemical entity is intended solely for use in laboratory research to further the understanding of indole-based pharmacology and to aid in the discovery of new therapeutic leads.

Properties

IUPAC Name

3-[(3-chloro-1H-indol-2-yl)methylamino]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O.ClH/c13-12-9-4-1-2-5-10(9)15-11(12)8-14-6-3-7-16;/h1-2,4-5,14-16H,3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEGJOFIFDQERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)CNCCCO)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185304-47-5
Record name 1-Propanol, 3-[[(3-chloro-1H-indol-2-yl)methyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185304-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation of 3-Chloroindole

3-Chloroindole serves as the foundational starting material. It can be synthesized by selective chlorination of indole at the 3-position using chlorinating agents such as N-chlorosuccinimide (NCS) under controlled conditions to avoid over-chlorination or substitution at undesired sites. The purity of 3-chloroindole is critical for downstream reactions.

Synthesis of 2-(Chloromethyl)-3-chloroindole Intermediate

The chloromethylation at the 2-position of 3-chloroindole is a key step. This is typically achieved by:

  • Reacting 3-chloroindole with formaldehyde and hydrochloric acid or paraformaldehyde under acidic conditions to introduce a chloromethyl group at the 2-position.
  • Alternatively, chloromethyl methyl ether (MOMCl) or chloromethylation reagents may be used in the presence of Lewis acids.

The reaction conditions must be optimized to ensure selective substitution at the 2-position without affecting the chloro substituent at the 3-position.

Nucleophilic Substitution with 3-Aminopropan-1-ol

The chloromethyl intermediate then undergoes nucleophilic substitution with 3-aminopropan-1-ol:

  • The amino group of 3-aminopropan-1-ol attacks the chloromethyl group on the indole ring, forming the desired 3-[(3-chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol.
  • This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to promote substitution.
  • Base such as triethylamine may be added to neutralize the hydrochloric acid generated and drive the reaction forward.

Formation of the Hydrochloride Salt

To improve the compound’s stability and water solubility for research use:

  • The free base form of 3-[(3-chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol is treated with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or isopropanol.
  • This results in the formation of the hydrochloride salt, which usually precipitates out and can be collected by filtration.
  • The salt form is preferred for biological assays and storage.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield/Outcome
3-Chloroindole preparation Chlorination of indole with NCS in solvent (e.g., dichloromethane) at 0–25 °C Control temperature to avoid over-chlorination High purity 3-chloroindole
Chloromethylation 3-Chloroindole + formaldehyde/HCl or chloromethyl methyl ether, acidic conditions, 40–70 °C, 3–5 hours Selective substitution at 2-position Quantitative or high yield of chloromethyl intermediate
Nucleophilic substitution Chloromethyl intermediate + 3-aminopropan-1-ol, DMF, 60–90 °C, 4–8 hours, base (triethylamine) Base neutralizes HCl, promotes substitution Moderate to high yield of target amine
Hydrochloride salt formation Treatment with HCl in ethanol, room temperature, stirring 1–2 hours Precipitation of stable salt High purity hydrochloride salt

Analytical Characterization and Purity

Throughout the synthetic process, the intermediates and final product are characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and substitution patterns
  • High-Performance Liquid Chromatography (HPLC) to assess purity
  • Mass spectrometry (MS) for molecular weight confirmation
  • Melting point and elemental analysis for the hydrochloride salt form

Industrial Scale Considerations

  • Large-scale synthesis may employ continuous flow reactors to improve heat and mass transfer, ensuring consistent quality.
  • Automated systems can optimize reagent addition and reaction times.
  • Purification steps such as crystallization and recrystallization are used to enhance purity.
  • Waste disposal and solvent recovery are critical for environmental compliance.

Summary Table of Key Preparation Steps

Stage Key Reagents Conditions Purpose/Outcome
3-Chloroindole synthesis Indole, NCS 0–25 °C, organic solvent Selective chlorination at 3-position
Chloromethylation 3-Chloroindole, formaldehyde/HCl 40–70 °C, acidic medium Introduction of chloromethyl group at 2-position
Amino substitution Chloromethyl intermediate, 3-aminopropan-1-ol, base 60–90 °C, polar aprotic solvent Formation of amino-propanol side chain
Hydrochloride salt formation Free base, HCl, ethanol Room temperature Stable, soluble hydrochloride salt

Research Findings and Notes

  • The chloro substitution on the indole ring influences the reactivity and selectivity during chloromethylation and nucleophilic substitution steps.
  • Reaction times and temperatures are critical to avoid side reactions such as polymerization or over-substitution.
  • The hydrochloride salt form improves the compound's handling and biological assay compatibility.
  • No detailed mechanistic studies have been published specifically on this compound's preparation, but the synthetic steps align with well-established indole chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Synthesis of 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL Hydrochloride

The synthesis of this compound typically involves:

  • Starting Materials : The process begins with 3-chloro-1H-indole, which is reacted with formaldehyde and an appropriate amine to form an intermediate.
  • Reaction Conditions : The intermediate undergoes reductive amination using sodium borohydride or similar agents.
  • Purification : Final purification is achieved through recrystallization or chromatography techniques.

In industrial settings, optimized batch reactions and continuous flow reactors may be employed to enhance yield and purity.

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects, including:

  • Antimicrobial Activity : Research indicates that indole derivatives exhibit significant antimicrobial properties, making this compound a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells, with related compounds showing IC50 values in the range of 4.0 to 10.0 µM against various cancer cell lines .

Organic Synthesis

This compound serves as a versatile building block in organic chemistry:

  • Reagent in Reactions : It can participate in various organic reactions such as oxidation, reduction, and nucleophilic substitution, facilitating the synthesis of more complex molecules .

Material Science

The compound's unique properties may also be leveraged in developing new materials:

  • Polymer Chemistry : Its structural characteristics could be utilized to create novel polymers with specific functionalities.

Anticancer Activity

A study by Xia et al. highlighted the anticancer effects of related indole compounds, demonstrating their efficacy against multiple cancer cell lines. The findings support the exploration of this compound in oncology research .

Antimicrobial Research

Research into the antimicrobial properties of indole derivatives has shown promising results. For instance, compounds similar to this compound have been reported to significantly inhibit bacterial growth, indicating potential for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound 3-Chloroindole + propanolamine Indole, Cl, NH, OH, HCl C₁₂H₁₆Cl₂N₂O 275.1 (calculated)
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9) Chloropyridine + propanolamine Pyridine, Cl, NO₂, NH, OH C₉H₁₁ClN₃O₃ 245.6 (from ESI-MS)
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol (Trazodone analog) Chlorophenyl + piperazine + propanol Phenyl, Cl, piperazine, OH C₁₃H₁₉ClN₂O 254.8 (calculated)
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride Triazole + propanamine Triazole, NH₂, HCl C₆H₁₃ClN₄ 176.7 (base) + HCl

Key Structural Differences :

  • Aromatic System : The target compound’s 3-chloroindole contrasts with IV-9’s nitropyridine and Trazodone’s chlorophenyl-piperazine. Indole’s planar structure may enhance π-π stacking in biological targets, while pyridine/phenyl systems offer varied electronic effects .
  • Linker: The methylamino linker in the target compound differs from IV-9’s methylamino-pyridine bond and Trazodone’s piperazine spacer, affecting conformational flexibility and binding kinetics.

Physicochemical Properties

  • Solubility : Hydrochloride salts (target compound, IV-9, Trazodone analog) exhibit improved water solubility compared to free bases. The indole’s hydrophobicity in the target compound may reduce solubility relative to pyridine-based IV-9 .
  • Lipophilicity : The indole system (LogP ~3.5 estimated) likely increases lipophilicity versus IV-9 (LogP ~1.8) and Trazodone’s piperazine derivative (LogP ~2.5), impacting membrane permeability .

Biological Activity

3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride is a synthetic compound belonging to the indole derivative family. Indole derivatives are recognized for their diverse biological activities and potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This compound features a chloro-substituted indole moiety, which significantly influences its chemical reactivity and biological properties.

  • Molecular Formula: C12H16Cl2N2O
  • Molecular Weight: 275.17 g/mol
  • CAS Number: 1185304-47-5

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials: Preparation of 3-chloroindole.
  • Reaction Conditions: The intermediate compound is formed through reductive amination using formaldehyde and a suitable amine.
  • Purification: The final product is purified via recrystallization or chromatography.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have reported minimal inhibitory concentrations (MIC) as low as 0.13–1.0 µg/mL against various bacterial strains, including multidrug-resistant clinical isolates .

Table: Antimicrobial Efficacy of Related Indole Derivatives

Compound NameMIC (µg/mL)Target Bacteria
Tris(1H-Indol-3-yl)methylium salt0.25Gram-positive bacteria
Compound 3k0.98MRSA (Staphylococcus aureus)
Compound 40.5Staphylococcus epidermidis

Anticancer Activity

Indole derivatives are also being investigated for their anticancer properties. In vitro studies have shown that these compounds can preferentially suppress the growth of rapidly dividing cancer cells while exhibiting lower toxicity towards non-tumor cells .

Case Study: Indole Derivatives Against A549 Cells

In a study focusing on indole derivatives, compounds were tested against A549 lung cancer cells, revealing significant antiproliferative activity with IC50 values indicating effective growth inhibition:

Compound IDIC50 (µM)Cell Line
3b5.0A549
3e7.5A549
Control>20Non-tumor

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Receptor Binding: The chloro-substituted indole moiety binds to various receptors and enzymes, modulating their activity.
  • Cellular Effects: This interaction may lead to inhibition of cell proliferation or induction of apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL Hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves a multi-step process:

Amination : React 3-chloroindole-2-carbaldehyde with propanolamine under reductive conditions (e.g., sodium borohydride) to form the secondary amine intermediate.

Hydrochloride Formation : Treat the freebase with HCl in anhydrous ethanol to precipitate the hydrochloride salt .

  • Critical Parameters : Monitor pH during salt formation to avoid decomposition. Use HPLC (≥98% purity, as in ) to confirm purity and exclude byproducts like unreacted indole derivatives.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of:

  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR peaks with reference data for indole derivatives (e.g., 3-chloroindole protons resonate at δ 7.2–7.8 ppm; ).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H15_{15}Cl2_2N2_2O expected at m/z 287.05) .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration verification, as demonstrated for analogous indole compounds in .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer :

  • Polar Solvents : Water, methanol, or ethanol (due to hydrochloride salt’s enhanced solubility; see and ).
  • Stability Tests : Conduct accelerated degradation studies under varying pH (1–12) and temperatures (25–60°C) to identify decomposition pathways (e.g., indole ring oxidation or hydrolysis of the propanolamine moiety) .

Advanced Research Questions

Q. How can chiral resolution be achieved for stereoisomers of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol (80:20) and 0.1% trifluoroacetic acid to separate enantiomers.
  • Circular Dichroism (CD) : Validate enantiomeric excess (>99%) by comparing CD spectra with known standards .
  • Stereochemical Synthesis : Employ asymmetric catalysis (e.g., BINAP-metal complexes) during the amination step to favor desired stereoisomers .

Q. What strategies mitigate discrepancies in receptor-binding assay data for this compound?

  • Methodological Answer :

  • Binding Assay Optimization :
  • Use radiolabeled ligands (e.g., 3^3H-labeled analogs) to quantify affinity for serotonin or adrenergic receptors.
  • Control for nonspecific binding with excess cold ligand (e.g., 10 μM ritodrine hydrochloride; ).
  • Data Normalization : Account for batch-to-batch variability in compound purity by normalizing results to HPLC-determined active fraction .

Q. How does the 3-chloro substituent on the indole ring influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare EC50_{50} values of the chloro-substituted analog with non-halogenated or fluoro-substituted derivatives (e.g., ).
  • Computational Modeling : Perform molecular docking (e.g., MOE software) to assess halogen bonding interactions with target receptors .
  • Metabolic Stability : Evaluate hepatic microsomal clearance rates to determine if chloro substitution enhances resistance to CYP450-mediated oxidation .

Q. What analytical techniques resolve contradictions in thermal degradation profiles?

  • Methodological Answer :

  • TGA-DSC : Thermogravimetric analysis coupled with differential scanning calorimetry identifies decomposition stages (e.g., HCl loss at ~150°C, indole ring degradation >250°C) .
  • LC-MS/MS : Characterize degradation products, such as 3-chloroindole-2-carbaldehyde (m/z 169.01) or propanolamine derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride
Reactant of Route 2
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3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride

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